molecular formula C12H17N3O2 B2793043 N-(4-acetamidophenyl)-2-(ethylamino)acetamide CAS No. 730976-47-3

N-(4-acetamidophenyl)-2-(ethylamino)acetamide

Cat. No.: B2793043
CAS No.: 730976-47-3
M. Wt: 235.287
InChI Key: JWIMOEHRTJKXCY-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(ethylamino)acetamide is a chemical compound with a complex structure that includes both acetamide and ethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(ethylamino)acetamide typically involves the reaction of 4-acetamidophenol with ethylamine under specific conditions. The process may include steps such as:

    Acetylation: 4-acetamidophenol is acetylated to introduce the acetamide group.

    Amidation: The acetylated intermediate is then reacted with ethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(ethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-acetamidophenyl)-2-(ethylamino)acetate, while reduction could produce N-(4-acetamidophenyl)-2-(ethylamino)ethanol.

Scientific Research Applications

N-(4-acetamidophenyl)-2-(ethylamino)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(ethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(4-acetamidophenyl)-2-(methylamino)acetamide
  • N-(4-acetamidophenyl)-2-(propylamino)acetamide
  • N-(4-acetamidophenyl)-2-(butylamino)acetamide

Uniqueness

N-(4-acetamidophenyl)-2-(ethylamino)acetamide is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(ethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-3-13-8-12(17)15-11-6-4-10(5-7-11)14-9(2)16/h4-7,13H,3,8H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIMOEHRTJKXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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